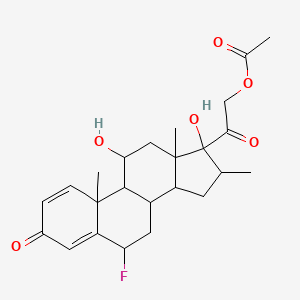

Simvastatin acyl-b-D-glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

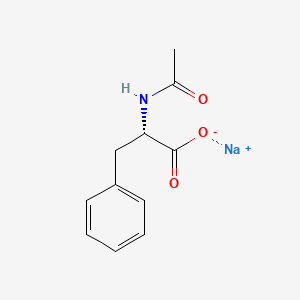

Simvastatin acyl-β-D-glucuronide is a metabolite formed from simvastatin, a widely used medication for lowering cholesterol levels. This compound acts as a competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase, showcasing a potent inhibition constant (Ki) of 0.2 nM . The formation of this metabolite is part of the body’s process to metabolize and excrete simvastatin.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Simvastatin acyl-β-D-glucuronide is synthesized through the glucuronidation of simvastatin acid. This process involves the conjugation of simvastatin acid with glucuronic acid in the presence of UDP-glucuronosyltransferase enzymes . The reaction typically occurs in liver microsomes and requires the presence of UDP-glucuronic acid as a cofactor .

Industrial Production Methods

Industrial production of simvastatin acyl-β-D-glucuronide follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors containing liver microsomes or recombinant UDP-glucuronosyltransferase enzymes to facilitate the glucuronidation reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Simvastatin acyl-β-D-glucuronide undergoes several types of chemical reactions, including:

Hydrolysis: The compound can hydrolyze back to simvastatin acid and glucuronic acid under acidic or basic conditions.

Transacylation: This reaction involves the transfer of the acyl group to nucleophilic centers on macromolecules, such as proteins.

Cyclization: The compound can undergo spontaneous cyclization to form simvastatin lactone under physiological pH conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions.

Transacylation: Nucleophilic centers on macromolecules.

Cyclization: Physiological pH conditions.

Major Products Formed

Hydrolysis: Simvastatin acid and glucuronic acid.

Transacylation: Acylated proteins or other macromolecules.

Cyclization: Simvastatin lactone.

Applications De Recherche Scientifique

Simvastatin acyl-β-D-glucuronide has several scientific research applications:

Pharmacokinetics: Studying the metabolism and excretion of simvastatin in humans and animals.

Toxicology: Investigating the potential toxic effects of acyl glucuronides and their role in drug-induced toxicities.

Drug Development: Understanding the metabolic pathways of simvastatin to improve drug design and efficacy.

Biochemistry: Exploring the interactions of acyl glucuronides with biological molecules, such as proteins and nucleic acids.

Mécanisme D'action

Simvastatin acyl-β-D-glucuronide exerts its effects by competitively inhibiting 3-hydroxy-3-methylglutaryl coenzyme A reductase, the enzyme responsible for the rate-limiting step in cholesterol biosynthesis . This inhibition leads to a reduction in intracellular cholesterol levels, which in turn induces the expression of low-density lipoprotein receptors and increases the uptake of low-density lipoprotein from the blood . The compound also affects the intracellular pool of isoprenoids, providing additional pleiotropic effects, such as anti-inflammatory and antioxidant activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Atorvastatin acyl-β-D-glucuronide

- Cerivastatin acyl-β-D-glucuronide

Uniqueness

Simvastatin acyl-β-D-glucuronide is unique due to its specific inhibition constant and the rate at which it undergoes glucuronidation and lactonization compared to other statins . The compound’s formation and subsequent reactions are influenced by the steric and electronic environment of the ester linkage to the sugar, making it distinct from other acyl glucuronides .

Propriétés

Formule moléculaire |

C31H48O12 |

|---|---|

Poids moléculaire |

612.7 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C31H48O12/c1-6-31(4,5)30(40)41-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(32)13-19(33)14-22(34)42-29-26(37)24(35)25(36)27(43-29)28(38)39/h7-8,11,15-16,18-21,23-27,29,32-33,35-37H,6,9-10,12-14H2,1-5H3,(H,38,39)/t15-,16-,18+,19+,20-,21-,23-,24-,25-,26+,27-,29+/m0/s1 |

Clé InChI |

PBLYTKVVBICSHZ-DBGCAFMXSA-N |

SMILES isomérique |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O)C |

SMILES canonique |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B11930451.png)

![5,5'-Dibenzyl-6,6',7,7'-tetrahydroxy-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',4,4'-tetraone](/img/structure/B11930457.png)

![1-[[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxo-2-pyrrolidinyl]methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B11930471.png)

![6-(azepan-1-ylmethyleneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;Mecillinam](/img/structure/B11930501.png)

![2-[(1S,6S)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile](/img/structure/B11930531.png)